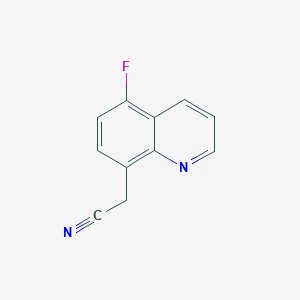

2-(5-Fluoroquinolin-8-yl)acetonitrile

Description

2-(5-Fluoroquinolin-8-yl)acetonitrile is a fluorinated quinoline derivative characterized by a fluorine substituent at the 5-position of the quinoline ring and an acetonitrile group at the 8-position. Quinoline-based acetonitriles are of significant interest in medicinal and materials chemistry due to their electron-deficient aromatic systems, which enable diverse reactivity in cross-coupling reactions and coordination chemistry.

Properties

Molecular Formula |

C11H7FN2 |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

2-(5-fluoroquinolin-8-yl)acetonitrile |

InChI |

InChI=1S/C11H7FN2/c12-10-4-3-8(5-6-13)11-9(10)2-1-7-14-11/h1-4,7H,5H2 |

InChI Key |

GRBQGMNKRYWREY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CC#N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Fluoroquinolin-8-yl)acetonitrile involves several steps, typically starting with the formation of the quinoline ring. Common synthetic routes include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .

Chemical Reactions Analysis

2-(5-Fluoroquinolin-8-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

2-(5-Fluoroquinolin-8-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Fluoroquinolin-8-yl)acetonitrile involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with enzymes, leading to inhibition of enzyme activity. This property is particularly useful in developing antibacterial agents that target bacterial DNA-gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and synthetic differences between 2-(5-Fluoroquinolin-8-yl)acetonitrile and related compounds:

Key Observations :

Electronic Effects: Fluorine at the 5-position (target compound) introduces moderate electron withdrawal, enhancing reactivity for nucleophilic aromatic substitution compared to chlorine . The nitro group in [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile provides stronger electron withdrawal, which may stabilize charge-transfer complexes in phthalocyanines . The acetonitrile group’s position (8 vs. 3 in chlorinated analogs) influences steric and electronic interactions. For example, 8-substitution in quinolines often improves planar coordination to metals .

Synthetic Utility: Chlorinated analogs (e.g., 2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile) are used in cobalt phthalocyanine synthesis, where Cl facilitates metallation . The fluorine analog may offer milder reaction conditions due to smaller atomic size. Oxygen-linked nitriles (e.g., [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile) exhibit altered solubility profiles, making them suitable for solution-phase applications .

Hazard and Stability: Fluorinated quinolines are generally less toxic than chlorinated derivatives (e.g., hazard class [劇]III for chlorinated compounds vs.

Research Findings and Implications

- Structural Non-Planarity: Quantum chemical studies on methyl 2-(4-methyl-2H-indol-3-yl)acetonitrile analogs reveal non-planar geometries due to substituent effects . Similar distortions may occur in fluorinated quinolines, affecting π-stacking in materials chemistry.

- HOMO-LUMO Gaps: Electron-withdrawing groups (e.g., F, NO₂) lower LUMO energies, enhancing charge-transfer capabilities. For example, nitro-substituted phthalocyanines show improved redox activity .

- Synthetic Challenges : Fluorine’s high electronegativity may complicate direct metallation compared to chlorine, necessitating tailored catalysts .

Biological Activity

2-(5-Fluoroquinolin-8-yl)acetonitrile is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of a fluorine atom enhances the compound's pharmacological properties, making it a significant candidate for research in areas such as antibacterial, antiviral, and anticancer applications.

The molecular formula of 2-(5-Fluoroquinolin-8-yl)acetonitrile is , with a molecular weight of 186.18 g/mol. Its structural characteristics include a quinoline ring with a nitrile group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇FN₂ |

| Molecular Weight | 186.18 g/mol |

| IUPAC Name | 2-(5-fluoroquinolin-8-yl)acetonitrile |

| InChI | InChI=1S/C11H7FN2/c12-10-4-3-8(5-6-13)11-9(10)2-1-7-14-11/h1-4,7H,5H2 |

| InChI Key | GRBQGMNKRYWREY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)CC#N)F |

The biological activity of 2-(5-Fluoroquinolin-8-yl)acetonitrile is largely attributed to its ability to interact with various molecular targets. The fluorine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This property facilitates interactions with enzymes such as bacterial DNA gyrase and topoisomerase IV, leading to inhibition of their activity, which is crucial for bacterial replication and survival.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Fluoroquinolin-8-yl)acetonitrile exhibit significant antibacterial properties. For instance, studies have shown that fluorinated quinolines can inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Klebsiella pneumoniae. The presence of the fluorine atom has been linked to increased potency against these pathogens .

Anticancer Activity

The antiproliferative effects of 2-(5-Fluoroquinolin-8-yl)acetonitrile were evaluated against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The compound demonstrated promising activity with IC50 values indicating potent inhibition of cell proliferation. For example, related compounds have shown IC50 values as low as 0.03 μM against specific cancer cell lines, suggesting that modifications in the quinoline structure can lead to enhanced anticancer efficacy .

Case Studies

Several studies have focused on the synthesis and biological evaluation of quinoline derivatives:

- Antiproliferative Activity : A study synthesized various 2-substituted quinolines and evaluated their activity against multiple cancer cell lines. Compounds with specific substituents exhibited IC50 values significantly lower than established drugs like gefitinib, indicating potential for further development as anticancer agents .

- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of several fluorinated quinolines, including derivatives similar to 2-(5-Fluoroquinolin-8-yl)acetonitrile. Results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.